6-methyl-4-oxo-N-(4-sulfamoylphenethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-4-oxo-N-(4-sulfamoylphenethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C16H17N5O4S and its molecular weight is 375.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Evaluation
Research focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, including structures similar to the queried compound, has shown promise for antibacterial applications. Azab, Youssef, and El‐Bordany (2013) synthesized compounds tested for antibacterial activity, identifying several with high activities against bacteria. This suggests potential utility in developing new antibacterial drugs (M. E. Azab, M. Youssef, & E. A. El‐Bordany, 2013).
Antimicrobial Agents
El-Gaby, Taha, Micky, and El-Sharief (2002) investigated the reactivity of various sulfa drugs, leading to the creation of novel 3,5-diaminopyrazoles and pyrazolo-[1,5-a][ 1, 3, 5 ]triazine derivatives. These compounds were synthesized containing sulfonamidomoieties and tested in vitro for their antimicrobial activity, highlighting the compound's potential in creating effective antimicrobial agents (M. El-Gaby, N. Taha, J. Micky, & M. El-Sharief, 2002).
Facile Synthesis and Antimicrobial Evaluation
Darwish (2014) reported on the synthesis of heterocyclic compounds incorporating a sulfamoyl moiety, aiming at antimicrobial applications. The study underscores the compound's potential foundation in generating antimicrobial agents through facile synthesis processes (E. Darwish, 2014).
Synthesis and Antimicrobial Activity
Sarvaiya, Gulati, and Patel (2019) explored the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which includes derivatives related to the queried compound. The synthesized compounds were evaluated for their antimicrobial activity against various bacteria and fungi, showing the potential of such compounds in antimicrobial treatment (Nikulsinh Sarvaiya, Sheetal Gulati, & Harshil Patel, 2019).
Wirkmechanismus
Target of Action
It is known that similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is suggested that the compound interacts with its target in a way that inhibits the growth of mycobacterium tuberculosis .
Biochemical Pathways
It can be inferred that the compound interferes with the biochemical pathways necessary for the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
It is known that similar compounds have exhibited significant activity against mycobacterium tuberculosis h37ra with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .
Result of Action
It is suggested that the compound inhibits the growth of mycobacterium tuberculosis, thereby exhibiting its anti-tubercular activity .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs, the patient’s immune status, and the specific strain of mycobacterium tuberculosis .
Eigenschaften
IUPAC Name |
6-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c1-10-9-21-14(16(23)19-10)8-13(20-21)15(22)18-7-6-11-2-4-12(5-3-11)26(17,24)25/h2-5,8-9H,6-7H2,1H3,(H,18,22)(H,19,23)(H2,17,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCIBYOBDJEERF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.